Cas no 2374696-79-2 (3-Hydroxy-2-(methylamino)propanoic acid hydrochloride)
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2374696-79-2
- 3-hydroxy-2-(methylamino)propanoic acid hydrochloride
- N-Methyl-DL-serine hydrochloride
- H-N-Me-Ser-OH.HCl
- 3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
- A830952
- SCHEMBL2852737
- AKOS015894467
- (R)-3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
- 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
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- Inchi: 1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H
- InChI Key: ZLTMGTWVKIIMRC-UHFFFAOYSA-N
- SMILES: Cl.OCC(C(=O)O)NC
Computed Properties
- Exact Mass: 155.0349209g/mol
- Monoisotopic Mass: 155.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 83.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA58924-1mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-5mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-10mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 10mg |
$291.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-25mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 25mg |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-50mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 50mg |
$504.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-100mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 100mg |
$697.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-250mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 250mg |
$947.00 | 2024-04-20 | |
| A2B Chem LLC | BA58924-500mg |
3-hydroxy-2-(methylamino)propanoic acid hydrochloride |
2374696-79-2 | 95%+ | 500mg |
$1302.00 | 2024-04-20 |
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
Comprehensive Analysis of 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride (CAS No. 2374696-79-2)
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride (CAS No. 2374696-79-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to as a hydrochloride salt derivative, features a hydroxypropanoic acid backbone modified with a methylamino group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in neuromodulation and metabolic pathway studies, aligning with current trends in precision medicine and drug discovery.
The growing demand for amino acid derivatives like 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride reflects broader industry shifts toward sustainable synthesis and green chemistry. Recent studies highlight its role in optimizing enzymatic reactions, a hot topic in biocatalysis discussions. Its water-soluble hydrochloride form enhances bioavailability, a critical factor for drug formulation—a frequent search query among pharmaceutical professionals. Analytical techniques such as HPLC and NMR are commonly employed to verify its purity, addressing another common user concern about compound characterization.
From a commercial perspective, CAS No. 2374696-79-2 is increasingly listed in chemical databases as a research-grade reagent, with suppliers emphasizing its high-purity grades (>98%). This aligns with the rising popularity of structure-activity relationship (SAR) studies, where researchers explore how minor structural changes affect biological activity. The compound’s chiral center also makes it relevant to stereoselective synthesis, a trending subtopic in organic chemistry forums.
Safety and handling of 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride follow standard laboratory protocols, though its non-hazardous classification (under normal conditions) makes it accessible for academic labs. This contrasts with frequent search queries about lab safety for amino acid derivatives, indicating user interest in practical usage scenarios. Storage recommendations typically suggest 2–8°C environments to maintain stability—a detail often sought by procurement specialists.
Innovative applications of this compound include its use in peptide mimetics design, a field exploding due to interest in therapeutic peptides. Its methylamino group offers a strategic site for molecular modifications, a technique frequently discussed in medicinal chemistry webinars. Furthermore, its potential role in glycine receptor modulation ties into neuroscience research trends, particularly studies on neurotransmitter analogs.
For synthetic chemists, the carboxyl and hydroxyl groups in 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride provide multiple functionalization points, a feature highlighted in recent patent literature. This aligns with search trends around multifunctional building blocks for small-molecule libraries. The compound’s salt form also addresses solubility challenges—a persistent pain point in formulation science discussions.
In summary, CAS No. 2374696-79-2 represents a compelling case study of how specialty amino acid derivatives bridge fundamental research and applied science. Its intersection with drug development, biocatalysis, and material science ensures continued relevance in both academic and industrial settings, while its technical attributes respond directly to current researcher priorities found in search analytics.
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